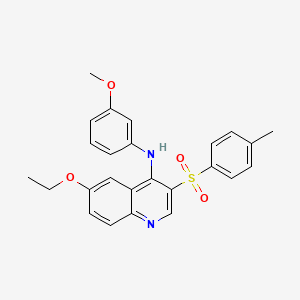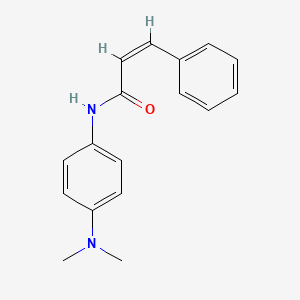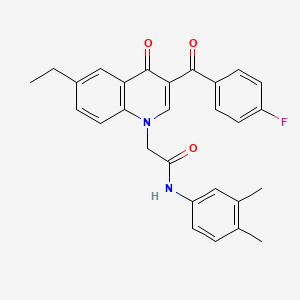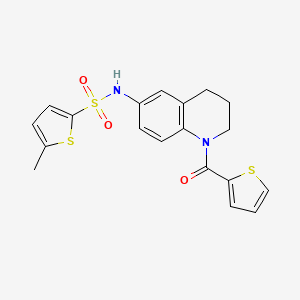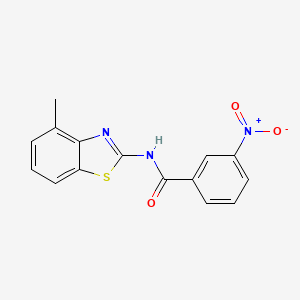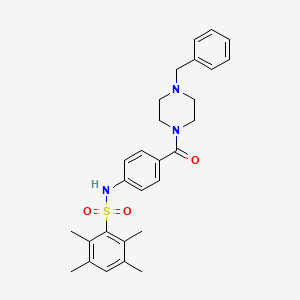
N-(4-(4-苄基哌嗪-1-羰基)苯基)-2,3,5,6-四甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H33N3O3S and its molecular weight is 491.65. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PARP-1 抑制
N-(4-(4-苄基哌嗪-1-羰基)苯基)-2,3,5,6-四甲基苯磺酰胺: 作为一种聚(ADP-核糖)聚合酶(PARP)-1 抑制剂,已被研究。PARP-1 是一种参与基因组修复过程的核酶。当被 DNA 损伤激活时,它催化 ADP-核糖单元转移到靶蛋白,促进 DNA 修复。PARP-1 抑制剂已成为癌症治疗中极具潜力的分子靶点。具体来说,该化合物包含一个新的支架,即 1H-噻吩并[3,4-d]咪唑-4-甲酰胺 部分,这有助于其 PARP-1 抑制活性 .
抗肿瘤活性
研究探索了该化合物的抗肿瘤潜力。细胞评估表明,该分子的某些衍生物对 BRCA 缺陷细胞系表现出抗增殖活性,类似于著名的 PARP 抑制剂 奥拉帕利。值得注意的是,这些衍生物对人正常细胞的细胞毒性较低,表明可能存在治疗窗口 .
BRCA 缺陷癌症中的合成致死
PARP-1 抑制在诱导具有缺陷同源重组修复 (HRR) 途径的癌症(例如具有 BRCA-1/2 突变的癌症)中的合成致死方面显示出希望。该化合物选择性靶向 BRCA 缺陷癌细胞的能力使其在该背景下值得进一步研究 .
毒性和药代动力学特性
ADMET(吸收、分布、代谢、排泄和毒性)预测结果表明,该化合物的衍生物可能具有良好的毒性和药代动力学特性。了解这些方面对于药物开发和临床应用至关重要 .
总之,N-(4-(4-苄基哌嗪-1-羰基)苯基)-2,3,5,6-四甲基苯磺酰胺 作为一种 PARP-1 抑制剂,在癌症治疗,特别是 BRCA 缺陷癌症中具有潜在的应用前景。需要进一步研究以探索其全部治疗潜力和安全性 . 如果您需要更多信息或有其他问题,请随时询问!😊
属性
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-20-18-21(2)23(4)27(22(20)3)35(33,34)29-26-12-10-25(11-13-26)28(32)31-16-14-30(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,29H,14-17,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACJSVMMORIKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
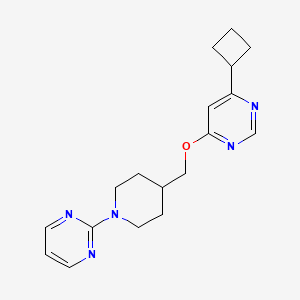
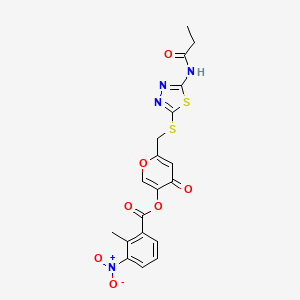
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
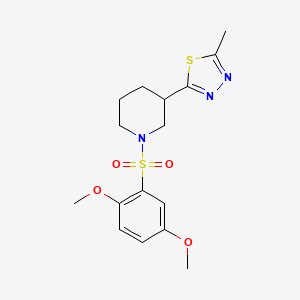
![N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2367579.png)
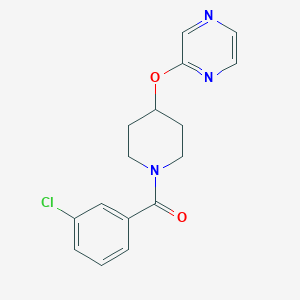
![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
